molecular formula C19H28N2O2 B7161609 N-(1-benzylpiperidin-4-yl)-2-methyloxane-4-carboxamide

N-(1-benzylpiperidin-4-yl)-2-methyloxane-4-carboxamide

Cat. No.: B7161609
M. Wt: 316.4 g/mol
InChI Key: FXSFTMASZCZFAO-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-methyloxane-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further connected to a methyloxane carboxamide moiety

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-methyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-15-13-17(9-12-23-15)19(22)20-18-7-10-21(11-8-18)14-16-5-3-2-4-6-16/h2-6,15,17-18H,7-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSFTMASZCZFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-methyloxane-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Attachment of the Methyloxane Carboxamide Moiety: This step involves the reaction of the piperidine derivative with a methyloxane carboxylic acid or its derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-methyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or piperidine ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-methyloxane-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-methyloxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors or other cell surface receptors.

    Inhibiting Enzymes: Acting as an inhibitor of specific enzymes involved in metabolic pathways.

    Modulating Signaling Pathways: Influencing intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-2-methyloxane-4-carboxamide can be compared with other similar compounds, such as:

    N-(1-benzylpiperidin-4-yl)-2-furamide: Similar structure but with a furan ring instead of a methyloxane ring.

    N-(1-benzylpiperidin-4-yl)acetohydrazide: Contains an acetohydrazide moiety instead of a methyloxane carboxamide group.

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